molecular formula C15H22N2O2 B7901003 [(1-Benzyl-piperidin-4-yl)-methyl-amino]-acetic acid

[(1-Benzyl-piperidin-4-yl)-methyl-amino]-acetic acid

Cat. No.: B7901003
M. Wt: 262.35 g/mol
InChI Key: PHWJXFLAHFILCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Benzyl-piperidin-4-yl)-methyl-amino]-acetic acid ( 336191-70-9) is a high-purity piperidine derivative supplied for research applications. This compound is presented as a white to off-white solid with a molecular formula of C 15 H 22 N 2 O 2 and a molecular weight of 262.35 g/mol . This chemical scaffold is of significant interest in neuroscience and medicinal chemistry research, particularly in the investigation of novel therapeutic agents for complex neurodegenerative conditions. Piperidine-based compounds like this one are actively studied for their potential as multitarget ligands for Alzheimer's disease (AD) . Research indicates that such molecules may simultaneously enhance cholinergic and serotonergic neurotransmission, addressing both cognitive deficits and neuropsychiatric symptoms, such as depression, which affect up to 50% of AD patients . The piperidine moiety is a versatile and common structural feature found in ligands targeting acetylcholinesterase (AChE) and monoamine transporters, making this compound a valuable building block for developing and profiling new pharmacological tools . Handling & Safety: For safety information, please refer to the associated Material Safety Data Sheet (MSDS). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-16(12-15(18)19)14-7-9-17(10-8-14)11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWJXFLAHFILCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(1-Benzyl-piperidin-4-yl)-methyl-amino]-acetic acid, with the molecular formula C15H22N2O2 and CAS number 336191-70-9, is a compound of significant interest in pharmaceutical research due to its potential biological activities. Its structure features a piperidine ring, a benzyl group, and an acetic acid moiety, which may enhance its binding affinity to various biological targets, particularly muscarinic receptors involved in neurotransmission.

The compound is characterized by:

  • Molecular Weight : 262.35 g/mol
  • Structural Features : Contains a piperidine ring and an acetic acid group, which contribute to its unique pharmacological properties.

The biological activity of [(1-Benzyl-piperidin-4-yl)-methyl-amino]-acetic acid primarily involves its interaction with muscarinic receptors. These receptors are critical in various physiological processes such as cognition, muscle contraction, and modulation of neurotransmitter release. Preliminary studies suggest that this compound may act as an antagonist at these receptors, potentially offering therapeutic benefits for conditions like overactive bladder and cognitive disorders.

Biological Activity Studies

Research has indicated multiple avenues for exploring the biological activity of [(1-Benzyl-piperidin-4-yl)-methyl-amino]-acetic acid:

  • Neurotransmitter Modulation : The compound's affinity for muscarinic receptors suggests it could modulate acetylcholine signaling pathways, which are crucial in cognitive functions and muscle control.
  • Anticancer Potential : Similar compounds have shown promise in cancer therapy by inducing apoptosis in various cancer cell lines. For example, derivatives of piperidine have demonstrated cytotoxic effects against breast cancer cells (MDA-MB-231) by disrupting microtubule assembly and enhancing caspase activity .
  • Antimicrobial Activity : Initial investigations into the antimicrobial properties of the compound indicate potential applications in treating infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of [(1-Benzyl-piperidin-4-yl)-methyl-amino]-acetic acid, a comparison with structurally similar compounds is valuable:

Compound NameMolecular FormulaKey Features
1-Benzyl-piperidin-4-amineC13H20N2Lacks acetic acid moiety; studied for neurotransmitter effects
1-(4-Fluorobenzyl)-piperidin-4-amineC13H16FNFluorine substitution alters pharmacological properties
N-Methyl-N-(1-benzylpiperidin-4-yl)acetamideC15H22N2OContains an acetamide functional group; studied for analgesic properties

These comparisons highlight how structural variations can influence biological activity and receptor interactions.

Case Studies

Several studies have focused on the synthesis and biological evaluation of compounds related to [(1-Benzyl-piperidin-4-yl)-methyl-amino]-acetic acid:

  • Synthesis and Evaluation : A study synthesized various piperidine derivatives and evaluated their biological activities against cancer cell lines. Results indicated that modifications to the piperidine structure could enhance cytotoxicity and selectivity towards specific cancer types .
  • Cholinesterase Inhibition : Research has shown that piperidine derivatives can inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. This suggests that [(1-Benzyl-piperidin-4-yl)-methyl-amino]-acetic acid may also have potential in treating such conditions .

Scientific Research Applications

Neurological Disorders

Alzheimer's Disease Treatment
[(1-Benzyl-piperidin-4-yl)-methyl-amino]-acetic acid has been investigated as a potential treatment for Alzheimer's disease. Research indicates that compounds with a piperidine structure can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning. This inhibition can enhance cholinergic signaling in the brain, potentially alleviating cognitive deficits associated with Alzheimer's .

Mechanism of Action
The compound's mechanism involves binding to the active sites of AChE and BuChE, leading to increased levels of acetylcholine. Studies have shown that certain piperidine derivatives exhibit dual inhibition properties, making them effective in targeting multiple pathways involved in neurodegeneration .

Cancer Therapy

Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives, including [(1-Benzyl-piperidin-4-yl)-methyl-amino]-acetic acid. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves inducing apoptosis and inhibiting tumor growth through multiple pathways .

Case Study: Cytotoxicity Assessment
In one study, a series of piperidine derivatives were synthesized and tested for their ability to induce apoptosis in FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives exhibited significantly higher cytotoxicity compared to standard chemotherapeutic agents like bleomycin .

Biochemical Research

Enzyme Inhibition Studies
[(1-Benzyl-piperidin-4-yl)-methyl-amino]-acetic acid has been utilized in enzyme inhibition studies, particularly focusing on its interaction with various enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting phospholipase A2, which is implicated in inflammatory responses .

Molecular Docking Studies
Recent advancements in molecular docking techniques have facilitated the exploration of how [(1-Benzyl-piperidin-4-yl)-methyl-amino]-acetic acid interacts with target proteins at the molecular level. These studies help elucidate binding affinities and interactions that are crucial for drug design .

Drug Development

Potential as a Lead Compound
Given its diverse biological activities, [(1-Benzyl-piperidin-4-yl)-methyl-amino]-acetic acid is being explored as a lead compound for developing new therapeutic agents. Its structural modifications can lead to enhanced potency and selectivity against specific targets within various disease models .

Summary Table of Applications

Application AreaDescriptionKey Findings
Neurological DisordersPotential treatment for Alzheimer's disease through AChE inhibitionEnhanced cholinergic signaling improves cognitive function
Cancer TherapyAnticancer activity via apoptosis inductionHigher cytotoxicity than standard treatments like bleomycin
Biochemical ResearchEnzyme inhibition studies focusing on phospholipase A2Significant inhibition observed in inflammatory models
Drug DevelopmentExploration as a lead compound for new therapeutic agentsStructural modifications enhance potency and selectivity

Comparison with Similar Compounds

Structural and Functional Differences

  • Benzyl vs. Chloro-Benzyl Substitution :
    The chloro-benzyl analog (CAS 85014-12-6) introduces electronegative chlorine, which may enhance binding to hydrophobic pockets in biological targets but was discontinued, possibly due to toxicity or metabolic instability . In contrast, the unsubstituted benzyl group in the parent compound balances lipophilicity and stability.

  • Acetyl vs. The acetyl group may increase metabolic susceptibility via esterase cleavage .
  • Diphenylmethylene Modification :
    The diphenylmethylene analog (EP0048705) exhibits broader therapeutic activities, including antiallergic and spasmolytic effects, attributed to its extended aromatic system enabling stronger π-π interactions with histamine or muscarinic receptors .

Physicochemical and Pharmacological Insights

  • Solubility and Bioavailability :
    The acetic acid group in all analogs enhances water solubility. However, the benzyl group in the parent compound improves membrane permeability compared to the acetylated derivative .

  • Binding Mechanisms :

    • The parent compound’s benzyl group may interact with hydrophobic receptor domains, while its acetic acid moiety participates in hydrogen bonding.
    • The diphenylmethylene analog’s bulkier structure likely enhances receptor affinity but may reduce oral bioavailability due to poor solubility .
  • Toxicity and Stability : The discontinued chloro-benzyl analog (CAS 85014-12-6) highlights the importance of substituent choice; halogenated aromatic systems can generate reactive metabolites, increasing toxicity risks .

Q & A

Q. What are the validated synthetic routes for [(1-Benzyl-piperidin-4-yl)-methyl-amino]-acetic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving piperidine derivatives and acetic acid precursors. A common approach involves alkylation of 1-benzylpiperidin-4-amine with methylamino-acetic acid derivatives under basic conditions. For optimization:
  • Use anhydrous solvents (e.g., DMF) to minimize hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC, particularly after alkylation steps .
  • Purify intermediates via column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) to remove unreacted starting materials .
  • Final yields (~40-82%) depend on temperature control (20–25°C) and stoichiometric ratios (1:1.2 for amine:acetic acid derivatives) .

Q. Which spectroscopic techniques are critical for characterizing [(1-Benzyl-piperidin-4-yl)-methyl-amino]-acetic acid, and how are spectral contradictions resolved?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.2–7.5 ppm, benzyl group) from piperidine methylenes (δ 2.1–3.6 ppm) and acetic acid protons (δ 3.6–4.1 ppm) .
  • IR Spectroscopy : Confirm the presence of C=O (1718 cm⁻¹) and NH stretches (3300–3500 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular weight (e.g., m/z 393.2173 [M+H]+) and detect fragmentation patterns .
  • Contradiction Resolution : Discrepancies in NMR integration ratios may arise from rotameric equilibria; use variable-temperature NMR (e.g., 25–60°C) to stabilize conformers .

Advanced Research Questions

Q. How can dual pharmacophore ligands incorporating [(1-Benzyl-piperidin-4-yl)-methyl-amino]-acetic acid be designed for receptor-targeted studies?

  • Methodological Answer :
  • Scaffold Modification : Introduce substituents (e.g., methoxy or indole groups) at the piperidine or acetic acid moieties to enhance binding affinity. For example, 5-methoxyindole derivatives showed improved interaction with serotonin receptors .
  • Docking Studies : Use software like AutoDock Vina to simulate interactions with neurotensin receptors (NTS1), focusing on hydrogen bonding with the acetic acid group and hydrophobic interactions with the benzyl group .
  • Validation : Compare in vitro binding assays (IC₅₀ values) of parent and modified compounds to assess selectivity .

Q. What strategies mitigate batch-to-batch variability in [(1-Benzyl-piperidin-4-yl)-methyl-amino]-acetic acid during scale-up synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to track intermediate formation (e.g., imine intermediates) and adjust reagent addition rates .
  • Crystallization Control : Optimize anti-solvent addition (e.g., hexane) to ensure consistent crystal morphology and purity (>95%) .
  • QC Protocols : Validate purity via UPLC-PDA (λ = 254 nm) and quantify residual solvents (e.g., DMF < 500 ppm) using GC-MS .

Q. How can contradictory bioactivity data for [(1-Benzyl-piperidin-4-yl)-methyl-amino]-acetic acid analogs be systematically analyzed?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀, Ki values) and apply hierarchical clustering to identify outliers caused by assay conditions (e.g., buffer pH or cell line variations) .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on receptor binding using multivariate regression .
  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) if fluorescence-based assays show inconsistency due to compound autofluorescence .

Experimental Design and Data Analysis

Q. What in vitro models are appropriate for evaluating the metabolic stability of [(1-Benzyl-piperidin-4-yl)-methyl-amino]-acetic acid?

  • Methodological Answer :
  • Hepatocyte Incubations : Use primary human hepatocytes (PHHs) with LC-MS/MS to quantify parent compound depletion over 24 hours (t₁/₂ calculation) .
  • CYP Inhibition Assays : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to identify metabolic liabilities .
  • Microsomal Stability : Incubate with NADPH-fortified liver microsomes; stabilize acetic acid derivatives using EDTA to prevent metal-catalyzed degradation .

Q. How can researchers resolve spectral overlaps in the 1H NMR of [(1-Benzyl-piperidin-4-yl)-methyl-amino]-acetic acid derivatives?

  • Methodological Answer :
  • Selective Decoupling : Irradiate overlapping peaks (e.g., piperidine CH₂ vs. benzyl CH₂) to simplify coupling patterns .
  • 2D NMR : Use NOESY to confirm spatial proximity of protons (e.g., benzyl group to piperidine) and COSY to map scalar couplings .
  • Solvent Screening : Switch from CDCl₃ to DMSO-d₆ to shift NH or OH protons downfield and reduce overlap .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.